molecular formula C10H15N3O3S B12682557 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate CAS No. 77249-07-1

5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate

Cat. No.: B12682557
CAS No.: 77249-07-1
M. Wt: 257.31 g/mol
InChI Key: MIVZPPWQZAABAF-UHFFFAOYSA-N
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Description

5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy, methylthio, and dimethylcarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.

    Addition of the Methylthio Group: This can be done through thiolation reactions using reagents such as methylthiol.

    Attachment of the Dimethylcarbamate Group: This step involves carbamation reactions using dimethylcarbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: This compound shares the methoxy and methyl groups but lacks the pyrimidine ring and dimethylcarbamate group.

    2-Methyl-5-methoxyindole: Similar to the above, but with a different arrangement of functional groups.

    5-Methoxy-2-methyl-3-indoleacetic acid: Contains a methoxy and methyl group, but with an indole ring and an acetic acid group.

Uniqueness

5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

77249-07-1

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

[5-methoxy-2-(methylsulfanylmethyl)pyrimidin-4-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C10H15N3O3S/c1-13(2)10(14)16-9-7(15-3)5-11-8(12-9)6-17-4/h5H,6H2,1-4H3

InChI Key

MIVZPPWQZAABAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NC(=NC=C1OC)CSC

Origin of Product

United States

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